2-(4-(isopropylsulfonyl)phenyl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acetamide
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Description
2-(4-(isopropylsulfonyl)phenyl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acetamide is a useful research compound. Its molecular formula is C18H24F3NO4S and its molecular weight is 407.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Crystal Structure Analysis
Studies have focused on the synthesis and crystal structure analysis of various acetamide derivatives, illustrating their potential in materials science and molecular engineering. For example, research on the synthesis, crystal structure, and characterization of 2-phenyl-N-(pyrazin-2-yl)acetamide demonstrates the importance of understanding molecular structures for designing compounds with specific properties (Nayak et al., 2014).
Coordination Complexes and Antioxidant Activity
Research on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives highlights their significance in the development of new materials with potential antioxidant activities (Chkirate et al., 2019).
Corrosion Inhibition
Acetamide derivatives have been evaluated for their role as corrosion inhibitors, indicating their potential application in industrial processes to protect metals from corrosion. This is evidenced by the synthesis and evaluation of long alkyl side chain acetamide derivatives as corrosion inhibitors (Yıldırım & Cetin, 2008).
Radioligand Development for PET Imaging
The development of radioligands for positron emission tomography (PET) imaging, such as the synthesis of [18F]PBR111 from phenylpyrazolo[1,5-a]pyrimidineacetamides, showcases the application of acetamide derivatives in medical imaging (Dollé et al., 2008).
Molecular and Vibrational Investigation
Investigations into the molecular structure and vibrational frequencies of acetamide derivatives, combining XRD diffraction, FT-IR, and NMR spectroscopies with DFT calculations, provide insights into their molecular properties, which are essential for various scientific applications (Lukose et al., 2015).
Properties
IUPAC Name |
N-(oxan-4-yl)-2-(4-propan-2-ylsulfonylphenyl)-N-(2,2,2-trifluoroethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F3NO4S/c1-13(2)27(24,25)16-5-3-14(4-6-16)11-17(23)22(12-18(19,20)21)15-7-9-26-10-8-15/h3-6,13,15H,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUCZHCEILKLQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N(CC(F)(F)F)C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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